![molecular formula C10H13N3O6 B3013451 ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate CAS No. 303997-18-4](/img/structure/B3013451.png)
ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate
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Overview
Description
The compound "ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate" is a chemical entity that appears to be related to the family of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The structure of the compound suggests it contains a pyrimidine ring, which is a common motif in many biologically active molecules, including nucleotides and several pharmaceuticals.
Synthesis Analysis
The synthesis of carbamate derivatives can involve directed lithiation, as seen in the case of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, which are lithiated and then reacted with various electrophiles to yield substituted products . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
Carbamate compounds can exhibit interesting structural characteristics. For instance, ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives have been shown to form chains and sheets through hydrogen bonding and dipolar interactions, which can significantly influence their physical properties and reactivity . The presence of a hydroxyethyl group and a pyrimidine ring in the compound of interest suggests that it may also form specific intermolecular interactions, potentially affecting its crystalline structure and stability.
Chemical Reactions Analysis
Carbamates can participate in various chemical reactions. For example, ethyl N-hydroxycarbamate and its acyl derivatives have been shown to acylate the amino group of cytosines, indicating that carbamates can react with nucleic acid bases under certain conditions . This reactivity could be relevant to the compound , especially if it interacts with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates can be influenced by their molecular structure. The presence of substituents such as hydroxyethyl and pyrimidine rings can affect properties like solubility, melting point, and reactivity. The specific properties of "this compound" would need to be determined experimentally, but insights can be drawn from related compounds. For instance, the crystalline structure of ethyl N-[2-(hydroxyacetyl)phenyl]carbamate derivatives is influenced by hydrogen bonding and pi-pi stacking interactions .
Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) or urethane, a related compound, is known for its occurrence in fermented foods and beverages. Although it is genotoxic and carcinogenic to various species, its presence in food items such as bread, fermented milk products, soy sauce, and particularly in distilled spirits, is well-documented. Research has explored the chemical mechanisms of its formation, including ethanolysis of urea and photochemical oxidation processes. Advanced techniques like gas chromatography and high-performance liquid chromatography are utilized for its determination in food and beverages, highlighting the importance of monitoring and reducing levels of such compounds for health safety (Weber & Sharypov, 2009).
Modulation of Carcinogenicity
The interactions between ethanol and urethane, another carbamate compound, have been studied to understand their combined effects on metabolism and carcinogenicity. Such research sheds light on the complex metabolic pathways involving cytochrome P-450-catalyzed oxidations and their implications for carcinogenic risk, providing a basis for further investigations into similar compounds (Benson & Beland, 1997).
Biodegradation and Environmental Fate
Research into the biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE) can offer insights into the degradation pathways and environmental impacts of related carbamate compounds. Understanding the microbial degradation mechanisms and the influence of co-contaminants is crucial for assessing the environmental persistence and potential risks associated with these compounds (Thornton et al., 2020).
Toxicological Reviews
Toxicological reviews of compounds like ETBE provide comprehensive assessments of their health effects, including metabolic pathways, toxicity, and potential carcinogenicity. Such reviews are essential for understanding the health implications of exposure to these compounds and guiding regulatory and safety evaluations (Mcgregor, 2007).
Mechanism of Action
Target of Action
It is known that carbamates, a category of organic compounds to which this compound belongs, are often used as protecting groups for amines . They play a crucial role in the synthesis of peptides .
Mode of Action
Carbamates, including the compound , can be installed and removed under relatively mild conditions . They interact with their targets by forming a covalent bond, thereby protecting the amine group from unwanted reactions during the synthesis process .
Biochemical Pathways
Carbamates are integral to the synthesis of peptides . They protect the amine groups during the synthesis process, allowing for the formation of peptide bonds without interference from unwanted side reactions .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with the desired properties . By protecting the amine groups during synthesis, the compound allows for the formation of peptide bonds without unwanted side reactions .
properties
IUPAC Name |
ethyl N-[1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-2-19-10(18)12-8(16)6-5-13(3-4-14)9(17)11-7(6)15/h5,14H,2-4H2,1H3,(H,11,15,17)(H,12,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSOFNUZHZYCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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